Chromatographic Selectivity: Baseline Resolution from Closely Eluting Analogs
In the validated HPLC method for prednisolone related substances, Prednisolone EP Impurity F elutes at a distinct relative retention time (RRT) of 0.65, well-separated from the nearest specified impurities, Impurity B (prednisone, RRT 0.89) and the active peak itself (prednisolone, RRT 1.00) [1]. This is consistent with the Ph. Eur. BP method where it has an RRT of approximately 0.7 [2]. This wide gap ensures unambiguous identification and accurate quantification without co-elution risks.
| Evidence Dimension | Reversed-Phase HPLC Relative Retention Time (RRT) |
|---|---|
| Target Compound Data | Impurity F RRT = 0.65 (tR = 5.514 min) [1]; RRT = approx. 0.7 [2] |
| Comparator Or Baseline | Prednisolone (RRT 1.00, tR 8.462 min); Impurity B (RRT 0.89); Impurity A (RRT 1.05) [1] |
| Quantified Difference | Elutes 35% earlier than prednisolone, with a 0.24 RRT gap from the next eluting specified impurity (B) |
| Conditions | Ph. Eur. RP-HPLC method on a C18 column (150 mm × 4.6 mm, 3 µm) with gradient elution; UV detection at 254 nm [1]. |
Why This Matters
This confirms that Impurity F is uniquely identifiable and resolvable from the main API and other impurities, a critical factor for selecting a reference standard for system suitability tests and ensuring accurate purity profiling in pharmaceutical QC.
- [1] Finšgar, M., et al. (2020). An Improved RP-HPLC Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(14), 7983–7993. Table 7. View Source
- [2] British Pharmacopoeia 2025. Prednisolone Monograph. Related Substances. Relative retention table: impurity F = about 0.7. View Source
